3-Bromo-1-benzoselenophene-2-carboxamide
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Overview
Description
3-Bromo-1-benzoselenophene-2-carboxamide is a heterocyclic compound containing selenium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-benzoselenophene-2-carboxamide typically involves the bromination of benzoselenophene derivatives. One common method includes the use of ethyl 3-bromobenzo[b]selenophene-2-carboxylate as a starting material. This compound can be converted to ethyl 3-cyanobenzo[b]selenophene-2-carboxylate by reaction with zinc cyanide in dimethylacetamide (DMA) at 90°C for 2 hours. The catalytic systems used include tris(dibenzylideneacetone)dipalladium (0) and 1,1’-bis(diphenylphosphino)ferrocene .
Industrial Production Methods
the general approach involves large-scale bromination and subsequent functionalization of benzoselenophene derivatives under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-benzoselenophene-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The selenium atom in the benzoselenophene ring can undergo oxidation and reduction reactions, altering the compound’s electronic properties.
Common Reagents and Conditions
Substitution: Reagents such as zinc cyanide and catalytic systems like tris(dibenzylideneacetone)dipalladium (0) are commonly used.
Oxidation: Oxidizing agents like sulfuryl chloride can be used to chlorinate the selenium atom.
Major Products Formed
Scientific Research Applications
3-Bromo-1-benzoselenophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential cytotoxic activity against malignant tumors.
Materials Science: The unique electronic properties of selenium-containing compounds make them suitable for use in organic semiconductors and other electronic materials.
Biological Research: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-1-benzoselenophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The selenium atom plays a crucial role in modulating the compound’s electronic properties, which can affect its binding affinity and specificity towards biological targets . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-1-benzoselenophene-2-carboxamide
- 3-Tetrazolyl-1-benzoselenophene-2-carboxamide
- 3-Acylamino-1-benzoselenophene-2-carboxamide
Uniqueness
3-Bromo-1-benzoselenophene-2-carboxamide is unique due to the presence of the bromine atom, which can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
CAS No. |
215113-52-3 |
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Molecular Formula |
C9H6BrNOSe |
Molecular Weight |
303.02 g/mol |
IUPAC Name |
3-bromo-1-benzoselenophene-2-carboxamide |
InChI |
InChI=1S/C9H6BrNOSe/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H2,11,12) |
InChI Key |
LOJIQBMRBZBRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C([Se]2)C(=O)N)Br |
Origin of Product |
United States |
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